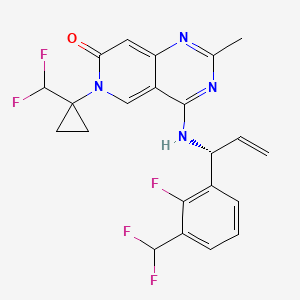

Sos1-IN-10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H19F5N4O |

|---|---|

Molecular Weight |

450.4 g/mol |

IUPAC Name |

6-[1-(difluoromethyl)cyclopropyl]-4-[[(1R)-1-[3-(difluoromethyl)-2-fluorophenyl]prop-2-enyl]amino]-2-methylpyrido[4,3-d]pyrimidin-7-one |

InChI |

InChI=1S/C22H19F5N4O/c1-3-15(12-5-4-6-13(18(12)23)19(24)25)30-20-14-10-31(22(7-8-22)21(26)27)17(32)9-16(14)28-11(2)29-20/h3-6,9-10,15,19,21H,1,7-8H2,2H3,(H,28,29,30)/t15-/m1/s1 |

InChI Key |

UHHGMWHAPJSTJQ-OAHLLOKOSA-N |

Isomeric SMILES |

CC1=NC2=CC(=O)N(C=C2C(=N1)N[C@H](C=C)C3=C(C(=CC=C3)C(F)F)F)C4(CC4)C(F)F |

Canonical SMILES |

CC1=NC2=CC(=O)N(C=C2C(=N1)NC(C=C)C3=C(C(=CC=C3)C(F)F)F)C4(CC4)C(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of BAY-293: A Potent Inhibitor of the SOS1-KRAS Interaction

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Son of Sevenless 1 (SOS1) is a critical guanine nucleotide exchange factor (GEF) that facilitates the activation of RAS proteins, pivotal signaling nodes that are frequently mutated in human cancers. The development of small molecule inhibitors targeting the SOS1-KRAS protein-protein interaction represents a promising therapeutic strategy for treating RAS-driven malignancies. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of BAY-293 (also known as compound 23), a potent and selective SOS1 inhibitor. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are presented to facilitate further research and development in this area.

Introduction: Targeting the SOS1-KRAS Axis

The RAS family of small GTPases (KRAS, HRAS, and NRAS) act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. This transition is catalyzed by GEFs, with SOS1 being a primary activator of KRAS. In its active state, RAS engages downstream effector pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, to drive cellular proliferation, survival, and differentiation.[1] Oncogenic mutations in RAS impair its intrinsic GTPase activity, leading to a constitutively active state and uncontrolled downstream signaling, a hallmark of many cancers.[2]

Direct inhibition of mutant KRAS has proven challenging. An alternative and compelling strategy is to prevent its activation by targeting the interaction with SOS1. This approach is attractive as it is applicable to various KRAS mutant forms and may also be effective in tumors where wild-type KRAS is hyperactivated. BAY-293 emerged from a drug discovery campaign aimed at identifying small molecules that disrupt the SOS1-KRAS interaction.

Discovery of BAY-293

The discovery of BAY-293 was the result of a dual approach combining high-throughput screening (HTS) and fragment-based screening. The HTS campaign utilized a miniaturized enzymatic assay to quantify the SOS1-mediated loading of a fluorescently labeled GTP analog onto KRASG12C. This led to the identification of initial hits with a quinazoline core structure.

Structure-activity relationship (SAR) studies revealed the importance of a methoxy substitution at the 6-position of the quinazoline core for inhibitory activity. Further optimization of the substituents on the quinazoline scaffold, guided by structural biology, ultimately led to the identification of BAY-293 as a potent inhibitor of the SOS1-KRAS interaction.

Synthesis of BAY-293

A potential synthetic approach is outlined below:

Step 1: Synthesis of the 4-chloro-6,7-dimethoxy-2-methylquinazoline intermediate. This can be achieved through a multi-step process starting from 3,4-dimethoxyaniline. The aniline is first acylated, followed by cyclization to form the quinazolinone ring. Chlorination of the 4-position of the quinazolinone would then yield the desired 4-chloro intermediate.

Step 2: Synthesis of the (R)-1-(4-(2-((methylamino)methyl)phenyl)thiophen-2-yl)ethan-1-amine side chain. This complex side chain would likely be prepared in a separate multi-step synthesis.

Step 3: Nucleophilic aromatic substitution. The final step would involve the coupling of the 4-chloro-6,7-dimethoxy-2-methylquinazoline with the synthesized side-chain amine via a nucleophilic aromatic substitution reaction to yield BAY-293.

Mechanism of Action

BAY-293 functions by directly binding to a pocket on the catalytic domain of SOS1, thereby sterically hindering its interaction with KRAS. This prevents SOS1 from catalyzing the exchange of GDP for GTP on KRAS, effectively locking KRAS in its inactive state. By inhibiting the formation of the active KRAS-GTP complex, BAY-293 blocks downstream signaling through the MAPK and PI3K-AKT pathways, leading to reduced cell proliferation and survival in KRAS-dependent cancer cells.[3]

The signaling pathway affected by BAY-293 is illustrated in the following diagram:

Caption: Mechanism of action of BAY-293 in the RAS/MAPK signaling pathway.

Quantitative Data

The potency and cellular activity of BAY-293 have been characterized in various assays. A summary of the key quantitative data is presented in the tables below.

Table 1: Biochemical Activity of BAY-293

| Assay | Target | IC50 (nM) | Reference |

| KRAS-SOS1 Interaction (HTRF) | SOS1 | 21 |

Table 2: Cellular Activity of BAY-293

| Cell Line | KRAS Status | Assay | IC50 (nM) | Reference |

| K-562 | Wild-type | Antiproliferation | 1090 | |

| MOLM-13 | Wild-type | Antiproliferation | 995 | [3] |

| NCI-H358 | G12C | Antiproliferation | 3480 | [3] |

| Calu-1 | G12C | Antiproliferation | 3190 | [3] |

| BxPC3 | Wild-type | Antiproliferation | 2070 | [4] |

| MIA PaCa-2 | G12C | Antiproliferation | 2900 | [4] |

| AsPC-1 | G12D | Antiproliferation | 3160 | [4] |

| K-562 | Wild-type | pERK Inhibition | Submicromolar | [3] |

| NCI-H358 | G12C | pERK Inhibition | ~50% reduction |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize BAY-293 are provided below.

KRAS-SOS1 Interaction Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay quantifies the ability of a compound to disrupt the interaction between KRAS and SOS1.

-

Materials:

-

Tagged recombinant human KRAS (e.g., GST-tagged) and SOS1 (e.g., His-tagged) proteins.

-

HTRF donor (e.g., anti-GST antibody labeled with Europium cryptate) and acceptor (e.g., anti-His antibody labeled with XL665) reagents.

-

GTPγS (a non-hydrolyzable GTP analog).

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% BSA).

-

384-well low-volume white microplates.

-

HTRF-compatible plate reader.

-

-

Procedure:

-

Prepare serial dilutions of BAY-293 in DMSO and then dilute in assay buffer.

-

In a 384-well plate, add the compound dilutions.

-

Add a pre-mixed solution of KRAS protein and GTPγS to all wells.

-

Add the SOS1 protein to all wells.

-

Add the HTRF donor and acceptor antibody mixture to all wells.

-

Incubate the plate at room temperature for 2 hours, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (donor) and 665 nm (acceptor) following excitation at 320 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot against the compound concentration to determine the IC50 value.

-

The workflow for the HTRF assay is depicted below:

References

- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 2. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 4. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - Dash - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

The Function of Sos1-IN-10: A Technical Guide to a Potent SOS1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Sos1-IN-10, a potent small-molecule inhibitor of Son of Sevenless 1 (SOS1). SOS1 is a critical guanine nucleotide exchange factor (GEF) that activates KRAS, a central node in cellular signaling pathways frequently mutated in human cancers. Dysregulation of the SOS1-KRAS interaction is a key driver of tumorigenesis, making SOS1 an attractive therapeutic target. This document details the function and mechanism of action of this compound, presents comparative quantitative data for various SOS1 inhibitors, provides detailed experimental protocols for the characterization of such inhibitors, and visualizes the underlying signaling pathways.

Introduction to SOS1 Function

Son of Sevenless 1 (SOS1) is a ubiquitously expressed protein that plays a pivotal role in the activation of RAS GTPases, particularly KRAS. In its inactive state, KRAS is bound to guanosine diphosphate (GDP). SOS1 facilitates the exchange of GDP for guanosine triphosphate (GTP), a process that switches KRAS to its active conformation.[1] Activated, GTP-bound KRAS then engages with a multitude of downstream effector proteins, triggering signaling cascades that regulate fundamental cellular processes, including proliferation, differentiation, survival, and migration.[2]

The most prominent of these cascades is the mitogen-activated protein kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway.[3] Constitutive activation of this pathway, often driven by mutations in KRAS that lock it in a GTP-bound state, is a hallmark of many aggressive cancers, including those of the lung, colon, and pancreas.[4] SOS1 itself is a multi-domain protein, and its GEF activity is tightly regulated.[5] In cancers with wild-type or mutant KRAS, the activity of SOS1 is crucial for maintaining a high population of activated KRAS, thus sustaining oncogenic signaling.[6] Therefore, inhibiting the interaction between SOS1 and KRAS presents a compelling therapeutic strategy to attenuate the activity of this critical cancer driver.

This compound: A Potent Inhibitor of the SOS1-KRAS Interaction

This compound is a potent inhibitor of the Son of Sevenless 1 protein.[7][8][9] Its primary mechanism of action is the disruption of the protein-protein interaction between SOS1 and KRAS.[7][8][9] Specifically, this compound has been shown to be a potent inhibitor of the interaction between SOS1 and the KRAS G12C mutant, with a reported half-maximal inhibitory concentration (IC50) of 13 nM.[7][8][9] By preventing this interaction, this compound blocks the SOS1-mediated exchange of GDP for GTP on KRAS, thereby reducing the pool of active, GTP-bound KRAS and suppressing downstream oncogenic signaling through the MAPK pathway.

The development of this compound and other SOS1 inhibitors is part of a broader strategy to target KRAS-driven cancers, which have historically been challenging to treat with targeted therapies. These inhibitors offer a novel approach by targeting a key upstream activator of KRAS, a strategy that could be effective across various KRAS mutant backgrounds.

Quantitative Data for SOS1 Inhibitors

The following tables summarize key quantitative data for this compound and other notable SOS1 inhibitors, providing a comparative overview of their potency in various assays.

| Inhibitor | Target/Assay | IC50 (nM) | Reference |

| This compound | KRAS G12C-SOS1 Interaction | 13 | [7][8][9] |

| BI-3406 | KRAS-SOS1 Interaction | 6 | [6] |

| BI-3406 | pERK formation (NCI-H358 cells) | 4 | [10] |

| BI-3406 | Cell Proliferation (NCI-H358 cells) | 24 | [10] |

| BI-3406 | pERK formation (DLD-1 cells) | 24 | [10] |

| BI-3406 | Cell Proliferation (DLD-1 cells) | 36 | [10] |

| BAY-293 | KRAS-SOS1 Interaction | 21 | [1][11][12][13] |

| BAY-293 | RAS activation (HeLa cells) | 410 | |

| BAY-293 | pERK inhibition (K-562 cells) | 180 | |

| BAY-293 | Cell Proliferation (K-562 cells) | 1090 | [1][11] |

| BAY-293 | Cell Proliferation (MOLM-13 cells) | 995 | [1][11] |

| BAY-293 | Cell Proliferation (NCI-H358 cells) | 3480 | [1][11] |

| BAY-293 | Cell Proliferation (Calu-1 cells) | 3190 | [1][11] |

| MRTX0902 | SOS1:KRAS Interaction | 13.8 (WT), 16.6 (G12D), 24.1 (G12V), 30.7 (G12C) | |

| MRTX0902 | SOS1-mediated GTP exchange | 15 | |

| MRTX0902 | pERK inhibition (MKN1 cells) | 39.6 | |

| SOS1-IN-2 | SOS1 Inhibition | 5 | [7] |

| SOS1-IN-3 | SOS1 Inhibition | 5 | [7] |

| SOS1-IN-4 | KRAS G12C-SOS1 Interaction | 56 | |

| SOS1-IN-7 | SOS1-G12D Interaction | 20 | [7] |

| SOS1-IN-7 | SOS1-G12V Interaction | 67 | [7] |

| SOS1-IN-8 | SOS1-G12D Interaction | 11.6 | [7] |

| SOS1-IN-8 | SOS1-G12V Interaction | 40.7 | [7] |

| SOS1-IN-13 | SOS1 Inhibition | 6.5 | [7] |

| SOS1-IN-13 | pERK inhibition | 327 | [7] |

| SOS1-IN-14 | SOS1 Inhibition | 3.9 | [7] |

| SOS1-IN-16 | SOS1 Inhibition | 7.2 | |

| SOS1-IN-18 | SOS1-KRAS G12C Interaction | 3.4 | [7] |

| SOS1-IN-18 | pERK inhibition (H358 cells) | 31 | [7] |

| SOS1-IN-18 | Cell Proliferation (H358 cells) | 5 | [7] |

| SOS1-IN-19 | SOS1 Inhibition | 165.2 | [7] |

| SOS1-IN-20 | KRAS G12C-SOS1 Interaction | 5.11 | [2][7] |

| SOS1-IN-20 | pERK inhibition (PC-9 cells) | 253 | [2][7] |

| SOS1-IN-21 | SOS1 Inhibition | 15 |

| Inhibitor | Binding Affinity (Kd) | Target | Reference |

| SOS1-IN-18 | 2.6 nM | SOS1 | [7] |

| BAY-293 | 36 nM | SOS1 | [5] |

Signaling Pathways and Mechanism of Action

The diagram below illustrates the central role of SOS1 in the activation of the KRAS-MAPK signaling pathway and the mechanism by which this compound exerts its inhibitory effect.

Figure 1: The SOS1-KRAS-MAPK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and other SOS1 inhibitors.

SOS1-KRAS Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the inhibitory effect of a compound on the protein-protein interaction between SOS1 and KRAS.

Principle: The assay utilizes HTRF technology, which is based on Förster Resonance Energy Transfer (FRET) between a donor (Terbium cryptate) and an acceptor (XL665) fluorophore. Tagged recombinant SOS1 and KRAS proteins are used. When the proteins interact, the donor and acceptor are brought into close proximity, resulting in a high HTRF signal. An inhibitor that disrupts this interaction will lead to a decrease in the HTRF signal.[7][11]

Materials:

-

Low-volume 384-well white plates

-

Tagged human recombinant SOS1 protein (e.g., His-tagged)

-

Tagged human recombinant KRAS protein (e.g., GST-tagged)

-

Anti-tag antibody labeled with Terbium cryptate (donor)

-

Anti-tag antibody labeled with XL665 (acceptor)

-

GTP solution

-

Assay buffer

-

Test compounds (e.g., this compound) serially diluted in DMSO

-

HTRF-compatible plate reader

Procedure:

-

Dispense 2 µL of test compound or DMSO (vehicle control) into the wells of the 384-well plate.

-

Prepare a mix of GTP and Tag1-KRAS protein in assay buffer.

-

Add the GTP-KRAS mix to the wells containing the compounds.

-

Add the Tag2-SOS1 protein to the wells.

-

Prepare a premix of the HTRF detection reagents (anti-Tag2-Terbium and anti-Tag1-XL665) in assay buffer.

-

Dispense the HTRF detection reagent mix into all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot the data against the compound concentration to determine the IC50 value.

ERK Phosphorylation Assay (Western Blot)

This assay measures the phosphorylation of ERK, a downstream effector in the MAPK pathway, to assess the cellular activity of a SOS1 inhibitor.

Principle: Cancer cells are treated with the inhibitor, and the level of phosphorylated ERK (pERK) is measured by Western blot using an antibody specific to the phosphorylated form of ERK. A decrease in pERK levels indicates inhibition of the upstream SOS1-KRAS-MAPK signaling cascade.

Materials:

-

KRAS-mutant cancer cell line (e.g., NCI-H358, DLD-1)

-

Cell culture medium and supplements

-

Test compound (e.g., this compound)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-pERK1/2, anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cancer cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the SOS1 inhibitor or DMSO for a specified duration (e.g., 1-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with antibodies for total ERK and the loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of pERK.

Cell Proliferation/Viability Assay (CellTiter-Glo®)

This assay determines the effect of the SOS1 inhibitor on the proliferation and viability of cancer cells.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.[6][12][13]

Materials:

-

KRAS-mutant cancer cell line

-

Opaque-walled 96-well or 384-well plates suitable for luminescence measurements

-

CellTiter-Glo® Reagent

-

Test compound (e.g., this compound)

-

Luminometer plate reader

Procedure:

-

Seed cells at an appropriate density in opaque-walled multi-well plates and allow them to attach overnight.

-

Treat the cells with a serial dilution of the test compound or DMSO (vehicle control).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

-

Equilibrate the plates to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the compound concentration to generate a dose-response curve and calculate the IC50 value.

Conclusion

This compound is a potent and specific inhibitor of the SOS1-KRAS interaction, representing a promising avenue for the development of targeted therapies for KRAS-driven cancers. Its ability to effectively block the activation of KRAS and subsequent downstream signaling highlights the therapeutic potential of targeting this critical node in oncogenic pathways. The experimental protocols detailed in this guide provide a framework for the robust characterization of this compound and other SOS1 inhibitors, facilitating further research and development in this important area of oncology. The continued investigation of SOS1 inhibitors, both as monotherapies and in combination with other targeted agents, holds significant promise for improving outcomes for patients with KRAS-mutant tumors.

References

- 1. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR [celtarys.com]

- 3. Phosphoflow-Based Evaluation of Mek Inhibitors as Small-Molecule Therapeutics for B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]

- 5. HTRF KRAS WT / SOS1 Binding Kit, 500 Assay Points | Revvity [revvity.com]

- 6. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]

- 7. OUH - Protocols [ous-research.no]

- 8. researchgate.net [researchgate.net]

- 9. revvity.com [revvity.com]

- 10. CellTiter-Glo® cell viability assay [bio-protocol.org]

- 11. promegaconnections.com [promegaconnections.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. researchgate.net [researchgate.net]

Sos1-IN-10: A Potent Guanine Nucleotide Exchange Factor Inhibitor for Targeting KRAS-Driven Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Son of Sevenless 1 (SOS1) protein is a critical guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS GTPases, particularly KRAS. By facilitating the exchange of GDP for GTP on RAS, SOS1 triggers downstream signaling cascades, such as the MAPK/ERK pathway, which are crucial for cell proliferation, differentiation, and survival. Dysregulation of the RAS/MAPK pathway, often driven by mutations in KRAS, is a hallmark of numerous human cancers. Consequently, inhibiting SOS1 has emerged as a promising therapeutic strategy to indirectly target oncogenic KRAS. Sos1-IN-10 is a potent, small-molecule inhibitor of SOS1 that disrupts the protein-protein interaction between SOS1 and KRAS, thereby preventing RAS activation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

The inhibitory activity of this compound and other notable SOS1 inhibitors is summarized below. This data is crucial for comparing the potency and selectivity of these compounds in biochemical and cellular contexts.

| Compound | Target Interaction | IC50 (nM) | Assay Type | Reference |

| This compound | KRAS G12C-SOS1 | 13 | Biochemical | [1] |

| BAY-293 | KRAS-SOS1 | 21 | Biochemical | [2][3] |

| MRTX0902 | SOS1-KRAS WT | 13.8 | HTRF PPI | [4] |

| SOS1-KRAS G12C | 30.7 | HTRF PPI | [4] | |

| SOS1-KRAS G12D | 16.6 | HTRF PPI | [4] | |

| SOS1-KRAS G12V | 24.1 | HTRF PPI | [4] | |

| SOS1 GEF Activity | 15 | HTRF GEF Assay | [4] | |

| MKN1 cells (pERK) | 30 | Cellular | [5] | |

| BI-3406 | SOS1-KRAS G12C | 8.3 | HTRF PPI | [6] |

Note: IC50 values can vary depending on the specific assay conditions and reagents used. The data presented here is for comparative purposes.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

References

- 1. revvity.com [revvity.com]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Translational relevance of SOS1 targeting for KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide to Sos1 Inhibition for KRAS-Mutant Cancer Research

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, particularly in pancreatic, colorectal, and non-small cell lung cancers. These mutations lock the KRAS protein in a constitutively active, GTP-bound state, driving uncontrolled cell proliferation and survival through downstream signaling cascades like the MAPK pathway. For decades, direct inhibition of mutant KRAS was considered an insurmountable challenge.

A promising therapeutic strategy that has emerged is the indirect targeting of KRAS by inhibiting its essential regulators. Son of Sevenless Homolog 1 (Sos1) is a crucial guanine nucleotide exchange factor (GEF) that facilitates the activation of KRAS by promoting the exchange of GDP for GTP.[1] In both wild-type and mutant KRAS contexts, Sos1 plays a critical role in maintaining the active KRAS-GTP pool.[2][3] Therefore, inhibiting the Sos1-KRAS interaction presents a compelling approach to suppress oncogenic KRAS signaling.

Small molecule inhibitors designed to block this interaction, such as Sos1-IN-10, represent a novel class of anticancer agents. This technical guide provides a comprehensive overview of the core principles, methodologies, and data related to the use of potent Sos1 inhibitors in KRAS-mutant cancer research.

Core Mechanism of Action: Disrupting the KRAS Activation Cycle

Sos1 activates KRAS at the plasma membrane. This process is initiated by upstream signals, often from receptor tyrosine kinases (RTKs), which recruit a Grb2-Sos1 complex. Sos1 then engages with inactive, GDP-bound KRAS. It possesses two distinct RAS binding sites: a catalytic site that promotes nucleotide exchange and an allosteric site where GTP-bound RAS can bind to enhance Sos1's GEF activity.[4]

Sos1 inhibitors like this compound are designed to bind to a hydrophobic pocket on the Cdc25 domain of Sos1, physically preventing its interaction with KRAS.[2] This blockade halts the reloading of KRAS with GTP, leading to an accumulation of the inactive KRAS-GDP form and subsequent downregulation of the entire RAS-RAF-MEK-ERK signaling pathway.[5][6]

Quantitative Data on Sos1 Inhibitors

The efficacy of Sos1 inhibitors has been quantified through various biochemical and cell-based assays. The tables below summarize key performance metrics for this compound and the well-characterized analog BI-3406, providing a benchmark for researchers.

Table 1: Biochemical Potency of Sos1 Inhibitors

| Compound | Assay Type | Target Interaction | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| This compound | Not Specified | KRAS G12C-Sos1 | 13 | [7] |

| BI-3406 | HTRF | SOS1::KRAS(G12C) | 8.3 | [8] |

| BAY-293 | Not Specified | KRAS-Sos1 | 21 |[5] |

Table 2: Cellular Activity of Sos1 Inhibitors in KRAS-Mutant Cell Lines

| Compound | Cell Line | KRAS Mutation | Assay | Endpoint | IC₅₀ (nM) | Reference |

|---|---|---|---|---|---|---|

| Sos1-IN-18 * | NCI-H358 | G12C | p-ERK Inhibition | Western Blot | 31 | [7] |

| Sos1-IN-18 * | NCI-H358 | G12C | Proliferation | Cell Viability | 5 | [7] |

| Sos1-IN-21 | NCI-H358 | G12C | Proliferation | Cell Viability | 16 | [7] |

| Sos1-IN-21 | MiaPaCa-2 | G12C | Proliferation | Cell Viability | 17 | [7] |

| BI-3406 | NCI-H358 | G12C | 3-D Proliferation | Spheroid Growth | <100 | [8] |

| BAY-293 | Calu-1 | G12C | p-ERK Inhibition | Western Blot | ~50% reduction at 1µM | [5] |

Note: Sos1-IN-18 is a close analog presented as a reference for cellular activity.

Table 3: In Vivo Antitumor Efficacy of Sos1 Inhibitors

| Compound | Cancer Type | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |

|---|---|---|---|---|---|

| BI-3406 | Pancreatic | MIA PaCa-2 (KRAS G12C) | 50 mg/kg, twice daily | Significant TGI vs. vehicle | [2] |

| BI-3406 | Colorectal | SW620 (KRAS G12V) | 50 mg/kg, twice daily | Significant TGI vs. vehicle | [2] |

| BI-3406 | NSCLC | A549 (KRAS G12S) | 50 mg/kg, twice daily | Significant TGI vs. vehicle |[2] |

Experimental Protocols and Workflow

A structured workflow is essential for evaluating novel Sos1 inhibitors. The process typically moves from initial biochemical validation to cellular characterization and finally to in vivo efficacy studies.

Biochemical Assay: HTRF for Sos1-KRAS Interaction

This assay quantitatively measures the disruption of the protein-protein interaction (PPI) between Sos1 and KRAS.

-

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) relies on FRET between a donor (e.g., Europium cryptate) and an acceptor (e.g., XL665) fluorophore.

-

Methodology:

-

Recombinant human Sos1 and KRAS(G12C) proteins are tagged with the donor and acceptor, respectively.[8]

-

When Sos1 and KRAS interact, the fluorophores are brought into proximity, generating a FRET signal upon excitation.

-

A test compound (e.g., this compound) is titrated into the reaction.

-

If the compound disrupts the Sos1-KRAS interaction, the FRET signal decreases in a concentration-dependent manner.

-

The IC₅₀ value is calculated from the resulting dose-response curve.

-

Cellular Assay: Western Blot for p-ERK Inhibition

This assay confirms that target engagement in cells leads to the intended downstream signaling effect.

-

Principle: Measures the levels of phosphorylated (active) ERK relative to total ERK protein.

-

Methodology:

-

Seed KRAS-mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) in culture plates.

-

Treat cells with a dose range of the Sos1 inhibitor for a specified time (e.g., 2-6 hours).

-

Lyse the cells to extract total protein.

-

Separate proteins by molecular weight using SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies specific for phospho-ERK (p-ERK) and total ERK. A loading control (e.g., β-actin) is also used.

-

Apply secondary antibodies conjugated to a detection enzyme (e.g., HRP) and visualize bands using chemiluminescence.

-

Quantify band intensity to determine the reduction in p-ERK levels relative to total ERK and the vehicle control.

-

In Vivo Assay: Xenograft Tumor Models

This assay evaluates the antitumor efficacy of the inhibitor in a living organism.

-

Principle: Human cancer cells are implanted in immunocompromised mice, and tumor growth is monitored following drug treatment.

-

Methodology:

-

Subcutaneously inject a suspension of KRAS-mutant cancer cells (e.g., 5-10 million cells) into the flank of nude mice.[9]

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment groups (vehicle control, Sos1 inhibitor).

-

Administer the compound via a clinically relevant route (e.g., oral gavage) at a specified dose and schedule (e.g., 50 mg/kg, twice daily).[2]

-

Measure tumor volume with calipers regularly (e.g., 2-3 times per week). Monitor animal body weight as a measure of toxicity.

-

At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage compared to the vehicle group.

-

For pharmacodynamic studies, a satellite group of mice can be euthanized at specific time points post-dose (e.g., 6 hours) to collect tumor tissue for p-ERK analysis.[2]

-

Synergistic Combinations: Overcoming Adaptive Resistance

While Sos1 inhibitors show promise as monotherapies, their true potential may lie in combination strategies. A key challenge with targeted therapies is adaptive resistance, where the cancer cell rewires its signaling to bypass the drug's effect.

In the context of KRAS G12C specific inhibitors (e.g., adagrasib, sotorasib), treatment leads to an accumulation of the inactive KRAS G12C-GDP state. However, this can trigger a feedback mechanism that reactivates upstream signaling through RTKs, leading to increased Sos1 activity.[10] This reactivated Sos1 can then promote nucleotide exchange on both remaining mutant KRAS and wild-type RAS isoforms, dampening the inhibitor's overall effect.

Combining a KRAS G12C inhibitor with a Sos1 inhibitor provides a powerful "vertical" blockade of the pathway. The KRAS G12C inhibitor traps the mutant protein in its inactive state, while the Sos1 inhibitor prevents the feedback-driven reactivation, leading to a more profound and durable suppression of MAPK signaling.[10][11]

References

- 1. SOS1 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Unique dependence on Sos1 in KrasG12D-induced leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. m.youtube.com [m.youtube.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Technical Guide on the Efficacy of Sos1-IN-10

This technical guide provides an in-depth overview of the preliminary efficacy of Sos1-IN-10, a potent inhibitor of Son of Sevenless 1 (SOS1). The content herein is intended for researchers, scientists, and drug development professionals, offering a summary of its mechanism of action, experimental data, and relevant protocols.

Core Concepts in SOS1 Inhibition

Son of Sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins by facilitating the exchange of GDP for GTP.[1] This activation is a key step in the RAS/MAPK signaling pathway, which governs essential cellular processes including proliferation, differentiation, and survival.[2] Mutations in the RAS pathway are prevalent in many cancers, making its components, including SOS1, attractive therapeutic targets.[3] Inhibiting SOS1 prevents the reloading of RAS with GTP, thereby attenuating downstream signaling and exhibiting anti-proliferative effects.[3]

This compound: A Potent SOS1 Inhibitor

This compound has been identified as a potent inhibitor of SOS1. Preclinical data indicates its effectiveness in disrupting the SOS1-KRAS interaction.

Table 1: In Vitro Efficacy of this compound and Other SOS1 Inhibitors

| Compound | Target/Assay | IC50 | Reference |

| This compound | KRAS G12C-SOS1 interaction | 13 nM | [4] |

| BI-3406 | KRAS G12C/SOS1 PPI assay | 31 nM | [5] |

| MRTX0902 | SOS1:KRAS wild-type complex | 13.8 nM | [6] |

| MRTX0902 | SOS1:KRAS G12D complex | 16.6 nM | [6] |

| MRTX0902 | SOS1:KRAS G12V complex | 24.1 nM | [6] |

| MRTX0902 | SOS1:KRAS G12C complex | 30.7 nM | [6] |

| BAY-293 | KRAS–SOS1 interaction | 21 nM | [3] |

| SOS1-IN-3 | SOS1 | 5 nM | [4] |

| SOS1-IN-4 | KRAS-C12C/SOS1 interaction | 56 nM | [4] |

| SOS1-IN-17 | SOS1-KRASG12C interaction | 5.1 nM | [4] |

| SOS1-IN-18 | SOS1-KRAS G12C interaction | 3.4 nM | [4] |

| SOS1-IN-19 | SOS1 | 165.2 nM | [4] |

| SOS1-IN-21 | SOS1 | 15 nM | [4] |

Synergistic Efficacy with KRAS G12C Inhibitors

A key finding in preliminary studies is the synergistic effect of SOS1 inhibitors when combined with KRAS G12C inhibitors (G12Ci).[7][8] This is particularly relevant for overcoming both intrinsic and acquired resistance to G12Ci monotherapy in cancers like lung adenocarcinoma.[7][9] The combination of a SOS1 inhibitor with a G12Ci, such as sotorasib or adagrasib, enhances the potency of the G12Ci and can re-sensitize drug-tolerant cells.[7] The efficacy of this combination can be influenced by the relative expression levels of SOS1 and its isoform SOS2.[7][8]

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Protein-Protein Interaction (PPI) Assay

This assay is utilized to measure the inhibitory effect of compounds on the interaction between KRAS G12C and SOS1.

Methodology:

-

Reagents: Recombinant KRAS G12C and SOS1 proteins, HTRF donor and acceptor reagents, assay buffer. BI-3406 can be used as a positive control.[5]

-

Procedure:

-

Prepare serial dilutions of the test compound (e.g., this compound).

-

In a microplate, incubate the KRAS G12C and SOS1 proteins with the test compound for a specified period to allow for binding.

-

Add the HTRF donor and acceptor reagents.

-

After another incubation period, measure the HTRF signal using a plate reader.

-

-

Data Analysis: The inhibition of the KRAS G12C-SOS1 interaction is calculated based on the reduction in the HTRF signal. The IC50 value is determined by fitting the dose-response data to a suitable model.[5]

Cellular Viability (3D Spheroid) Assay

This assay assesses the anti-proliferative activity of SOS1 inhibitors in a three-dimensional cell culture model, which more closely mimics the in vivo tumor environment.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., NCI-H358) in ultra-low attachment round-bottomed plates to allow for spheroid formation.[7][8]

-

Drug Treatment: After 24-48 hours, treat the spheroids with a matrix of increasing concentrations of the SOS1 inhibitor alone and in combination with a G12C inhibitor.[7]

-

Incubation: Incubate the cells for a period of 7 days.[10]

-

Viability Assessment: Determine cell viability using a luminescent cell viability assay (e.g., CellTiter-Glo), which measures ATP levels as an indicator of metabolically active cells.[11]

-

Data Analysis: Analyze the dose-response curves to determine IC50 values. For combination studies, synergy can be calculated using models such as the Bliss Independence model.[7]

Western Blotting for Phospho-ERK

This method is used to determine the effect of SOS1 inhibition on the downstream signaling of the RAS/MAPK pathway by measuring the phosphorylation of ERK.

Methodology:

-

Cell Treatment and Lysis: Treat cancer cells (e.g., H358) with the SOS1 inhibitor for the desired time points. Lyse the cells to extract total protein.[4]

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies against phospho-ERK (pERK) and total ERK.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and quantify the band intensities.[12] The level of pERK is normalized to total ERK.

Visualizations

Signaling Pathway Diagram

Caption: The SOS1-mediated RAS activation pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: A representative workflow for evaluating the efficacy of a SOS1 inhibitor like this compound.

References

- 1. Advances in Clinical Research on SOS1 inhibitors [synapse.patsnap.com]

- 2. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]

- 3. pnas.org [pnas.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Identification and characterization of oncogenic SOS1 mutations in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Ability of Sos1 to Oligomerize the Adaptor Protein LAT Is Separable from its Guanine Nucleotide Exchange Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Target Specificity and Selectivity of the SOS1 Inhibitor BI-3406

This guide provides a detailed overview of the target specificity and selectivity of BI-3406, a potent and selective small-molecule inhibitor of the Son of Sevenless 1 (SOS1) protein. BI-3406 functions by disrupting the protein-protein interaction between SOS1 and KRAS, thereby preventing the SOS1-mediated nucleotide exchange on RAS proteins and inhibiting downstream signaling. This document is intended for researchers, scientists, and drug development professionals working on RAS-driven cancers.

Introduction to SOS1 and BI-3406

Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins.[1][2][3] By catalyzing the exchange of GDP for GTP on RAS, SOS1 switches RAS to its active, signal-transducing state.[1] This process is a key step in the MAPK signaling cascade, which is frequently hyperactivated in human cancers due to mutations in genes such as KRAS.[1][4]

BI-3406 is an orally bioavailable small molecule that binds to the catalytic domain of SOS1, sterically hindering its interaction with RAS-GDP.[1][5] This inhibition of the SOS1::KRAS interaction prevents the formation of active, GTP-loaded RAS, leading to the suppression of MAPK pathway signaling and reduced proliferation of KRAS-dependent cancer cells.[1][6][7]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the role of SOS1 in the RAS activation cycle and the mechanism by which BI-3406 inhibits this process.

Caption: SOS1-mediated RAS activation pathway and inhibition by BI-3406.

Quantitative Data on Target Specificity and Selectivity

The following tables summarize the quantitative data for BI-3406, demonstrating its high potency for SOS1 and its selectivity against the closely related SOS2 and a broader kinase panel.

Table 1: Biochemical Potency of BI-3406

| Target | Assay Type | IC50 (nM) | Reference(s) |

| SOS1::KRAS (pan-mutant) | Protein-Protein Interaction | 5 | [6] |

| SOS1::KRAS | Protein-Protein Interaction | 6 | [7] |

| SOS1::KRAS G12C | AlphaScreen | ~5 | [1] |

| SOS1::KRAS G12D | AlphaScreen | ~5 | [1] |

| Binding Affinity | Kd (nM) | ||

| SOS1 | Surface Plasmon Resonance (SPR) | 9.7 | [8] |

Table 2: Cellular Activity of BI-3406

| Cell Line | KRAS Status | Assay Type | IC50 (nM) | Reference(s) |

| NCI-H358 | G12C | pERK Inhibition | 4 | [9] |

| DLD-1 | G13D | pERK Inhibition | 24 | [5] |

| NCI-H358 | G12C | 3D Proliferation | 24 | [9] |

| DLD-1 | G13D | 3D Proliferation | 36 | [5] |

| MIA PaCa-2 | G12C | RAS-GTP Levels | 231 | [1] |

| A549 | G12S | RAS-GTP Levels | 83 | [1] |

| H520 | Wild-Type | 3D Proliferation | >10,000 | [5] |

Table 3: Selectivity Profile of BI-3406

| Off-Target | Assay Type | IC50 (µM) | Comments | Reference(s) |

| SOS2 | Protein-Protein Interaction | >10 | Demonstrates high selectivity over SOS2 paralog. | [5] |

| Kinase Panel (368 kinases) | Enzymatic Assay | - | No off-target hits at 5 µM. | [5] |

| Other Panel (44 targets) | Various Assays | - | 10 hits at 10 µM (e.g., alpha A1 antagonism IC50 = 6 µM). | [5] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the specificity and selectivity of BI-3406 are provided below.

Biochemical SOS1::KRAS Interaction Assay (AlphaScreen)

This assay quantifies the ability of a compound to disrupt the interaction between recombinant SOS1 and KRAS proteins.

Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is used to detect the interaction. One protein (e.g., GST-tagged KRAS) is captured on Glutathione Donor beads, and the other (e.g., His-tagged SOS1) is captured on Nickel Chelate Acceptor beads. When the proteins interact, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm. An inhibitor of the interaction will prevent bead proximity and reduce the signal.

Materials:

-

Recombinant His-tagged SOS1 (catalytic domain)

-

Recombinant GST-tagged KRAS (GDP-loaded)

-

GTP

-

AlphaLISA Nickel Chelate Acceptor beads

-

AlphaLISA Glutathione Donor beads

-

Assay Buffer (e.g., 1x AlphaLISA PPI buffer)

-

BI-3406 (or test compound) serially diluted in DMSO

-

384-well shallow well AlphaPlate

Procedure:

-

Reagent Preparation:

-

Prepare a 5X working solution of His-SOS1 in assay buffer.

-

Prepare a 10X working solution of GST-KRAS and a 10X working solution of GTP. Combine them 1:1 to create a 5X KRAS/GTP mix.

-

Prepare serial dilutions of BI-3406 in DMSO, then dilute into assay buffer to create 10X final concentrations.

-

-

Assay Reaction:

-

To each well of a 384-well plate, add 2 µL of 10X BI-3406 dilution (or DMSO for control).

-

Add 2 µL of the 5X His-SOS1 solution to all wells.

-

Add 2 µL of the 5X GST-KRAS/GTP mixture to initiate the nucleotide exchange and binding.

-

Incubate the plate for 30 minutes at room temperature.

-

-

Detection:

-

Prepare a 1:1 mixture of Acceptor and Donor beads in assay buffer.

-

Add 10 µL of the bead mixture to each well.

-

Incubate the plate for 30-60 minutes at room temperature in the dark.

-

-

Data Acquisition:

-

Read the plate on an AlphaScreen-compatible plate reader (e.g., EnVision Multilabel Reader) with excitation at 680 nm and emission detection at 520-620 nm.

-

-

Data Analysis:

-

Normalize the data to high (DMSO vehicle) and low (no protein interaction) controls.

-

Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Phospho-ERK (pERK) Inhibition Assay (Western Blot)

This assay measures the ability of BI-3406 to inhibit MAPK pathway signaling within cancer cells by quantifying the levels of phosphorylated ERK, a key downstream effector.

Principle: Cancer cells are treated with the inhibitor, and then cell lysates are prepared. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated ERK (pERK) and total ERK. The signal from the pERK antibody is normalized to the total ERK signal to determine the extent of pathway inhibition.

Materials:

-

KRAS-mutant cancer cell line (e.g., NCI-H358, DLD-1)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

BI-3406

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-pERK1/2 (e.g., Cell Signaling Technology #4370), Rabbit anti-ERK1/2 (e.g., Cell Signaling Technology #4695)

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., CCD camera-based imager)

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.

-

Treat the cells with a dose-response range of BI-3406 (e.g., 0-10 µM) for a specified time (e.g., 1-2 hours).

-

-

Cell Lysis and Protein Quantification:

-

Aspirate the media and wash the cells with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

-

Run the gel to separate proteins by size, then transfer the proteins to a membrane.

-

Block the membrane in Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pERK (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate and capture the chemiluminescent signal.

-

Quantify the band intensities for pERK and total ERK.

-

Calculate the ratio of pERK to total ERK for each treatment and normalize to the vehicle control to determine the percent inhibition. Plot the results to calculate the IC50.

-

3D Spheroid Cell Proliferation Assay

This assay assesses the anti-proliferative effect of BI-3406 in a more physiologically relevant three-dimensional cell culture model.

Principle: Cancer cells are grown in ultra-low attachment plates, where they self-aggregate to form spheroids. These spheroids are then treated with the inhibitor over several days. Cell viability is measured at the end of the treatment period using a luminescent ATP-based assay (e.g., CellTiter-Glo 3D), where the signal is proportional to the number of viable cells.

Materials:

-

KRAS-mutant cancer cell line (e.g., NCI-H358)

-

Ultra-low attachment 96-well round-bottom plates

-

Cell culture medium

-

BI-3406

-

CellTiter-Glo® 3D Cell Viability Assay reagent

-

Luminometer-equipped plate reader

Procedure:

-

Spheroid Formation:

-

Prepare a single-cell suspension of the cancer cells.

-

Seed a specific number of cells (e.g., 1,000-5,000 cells/well, needs optimization for each cell line) in 100 µL of medium into each well of an ultra-low attachment 96-well plate.

-

Centrifuge the plate briefly (e.g., 300 x g for 5 minutes) to facilitate cell aggregation.

-

Incubate for 3-4 days to allow for spheroid formation.

-

-

Compound Treatment:

-

Prepare a dose-response range of BI-3406 in the cell culture medium.

-

Carefully remove a portion of the old medium from the wells and add the medium containing the compound.

-

Incubate the spheroids with the compound for an extended period (e.g., 4-7 days), refreshing the medium with the compound every 2-3 days if necessary.

-

-

Viability Measurement:

-

On the final day, allow the plate to equilibrate to room temperature for 30 minutes.

-

Add a volume of CellTiter-Glo 3D reagent equal to the volume of media in the well (e.g., 100 µL).

-

Mix the contents by placing the plate on an orbital shaker for 20-30 minutes to ensure cell lysis and signal stabilization.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (wells with no cells).

-

Normalize the data to the vehicle-treated control wells.

-

Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the discovery and characterization of a selective SOS1 inhibitor like BI-3406.

Caption: General workflow for SOS1 inhibitor characterization.

Conclusion

BI-3406 is a highly potent and selective inhibitor of the SOS1::KRAS protein-protein interaction. Biochemical assays demonstrate its single-digit nanomolar potency against SOS1, with excellent selectivity over its paralog SOS2 and a broad panel of kinases. In cellular contexts, BI-3406 effectively inhibits RAS-GTP loading and downstream MAPK pathway signaling, leading to potent anti-proliferative effects in KRAS-mutant cancer cell lines, particularly in 3D culture models. The comprehensive characterization of BI-3406 validates SOS1 as a tractable therapeutic target for KRAS-driven cancers and establishes this compound as a critical tool for further research in this field.

References

- 1. Video: Assessing Cell Viability and Death in 3D Spheroid Cultures of Cancer Cells [jove.com]

- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Assessing Cell Viability and Death in 3D Spheroid Cultures of Cancer Cells [jove.com]

- 5. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Optimize Microplate Assay Protocols for Spheroid Cultures | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. origene.com [origene.com]

- 9. bio-rad.com [bio-rad.com]

The Role of Sos1-IN-10 in the Inhibition of Cell Proliferation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sos1-IN-10 is a potent and specific inhibitor of the Son of sevenless homolog 1 (SOS1), a crucial guanine nucleotide exchange factor (GEF) for RAS proteins. By disrupting the interaction between SOS1 and KRAS, particularly the G12C mutant, this compound effectively impedes the activation of the RAS/MAPK signaling cascade, a pathway central to cell proliferation, differentiation, and survival. This targeted mechanism of action has demonstrated significant antiproliferative effects in cancer cells harboring KRAS mutations, highlighting the therapeutic potential of SOS1 inhibition. This technical guide provides an in-depth analysis of this compound, including its mechanism of action, its effects on cell proliferation with supporting quantitative data from analogous compounds, detailed experimental methodologies, and visual representations of the pertinent signaling pathways and experimental workflows.

Introduction to SOS1 and its Role in Cell Signaling

The Son of sevenless homolog 1 (SOS1) protein is a key regulator of the RAS subfamily of small GTPases.[1] It functions as a guanine nucleotide exchange factor (GEF), catalyzing the exchange of GDP for GTP on RAS proteins, thereby converting them from an inactive to an active state.[1] This activation is a critical step in the RAS/MAPK (Mitogen-Activated Protein Kinase) signaling pathway, which governs a multitude of cellular processes including proliferation, growth, and survival.[2] Dysregulation of the RAS/MAPK pathway, often through mutations in genes like KRAS, is a hallmark of many human cancers, leading to uncontrolled cell proliferation.[3]

This compound: A Potent Inhibitor of the SOS1-KRAS Interaction

This compound has been identified as a potent inhibitor of the interaction between SOS1 and the KRAS G12C mutant, with a reported half-maximal inhibitory concentration (IC50) of 13 nM.[4] This inhibitory action is crucial as the KRAS G12C mutation is a common driver of oncogenesis. This compound is also referred to as compound 8 in patent WO2022017519A1.[4] By blocking the SOS1-KRAS interaction, this compound prevents the reloading of KRAS with GTP, thus keeping it in its inactive, GDP-bound state and effectively shutting down downstream signaling through the RAS/MAPK pathway.

The Impact of SOS1 Inhibition on Cancer Cell Proliferation

While specific antiproliferative IC50 values for this compound are not publicly available, the effects of other potent SOS1 inhibitors on various cancer cell lines provide a strong indication of its potential efficacy. These compounds, through the same mechanism of action, have demonstrated significant inhibition of cell proliferation in KRAS-mutant cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (nM) |

| SOS1-IN-18 | H358 | Non-Small Cell Lung Cancer | 5 |

| SOS1-IN-21 | NCI-H358 | Non-Small Cell Lung Cancer | 16 |

| Mia PaCa-2 | Pancreatic Cancer | 17 | |

| PROTAC SOS1 degrader-5 | NCI-H358 | Non-Small Cell Lung Cancer | 5 |

Table 1: Antiproliferative Activity of Potent SOS1 Inhibitors in KRAS-Mutant Cancer Cell Lines. Data sourced from MedChemExpress product pages.

The data presented in Table 1 clearly demonstrates that potent inhibition of SOS1 leads to a significant reduction in the proliferation of cancer cells known to be driven by KRAS mutations. The low nanomolar IC50 values underscore the dependency of these cell lines on a functional SOS1-RAS interaction for their continued growth.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of a compound on cell proliferation.

Materials:

-

Cancer cell line of interest (e.g., A427, H358)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound or other test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

SOS1-KRAS G12C Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a method to measure the inhibitory effect of a compound on the protein-protein interaction between SOS1 and KRAS G12C.

Materials:

-

Recombinant human SOS1 protein

-

Recombinant human KRAS G12C protein (GDP-loaded)

-

HTRF donor and acceptor antibodies specific for tags on the recombinant proteins (e.g., anti-GST-Europium cryptate and anti-His6-d2)

-

Assay buffer

-

This compound or other test compound

-

384-well low-volume microplates

-

HTRF-compatible microplate reader

Procedure:

-

Compound Dispensing: Dispense the test compound at various concentrations into the wells of a 384-well plate.

-

Protein Incubation: Add a pre-incubated mixture of recombinant SOS1 and KRAS G12C proteins to the wells.

-

Antibody Addition: Add the HTRF donor and acceptor antibodies to the wells.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow for protein-protein interaction and antibody binding.

-

Signal Detection: Read the plate on an HTRF-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the HTRF ratio and determine the IC50 value of the compound by plotting the HTRF signal against the log of the compound concentration.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: SOS1 Signaling Pathway and the Mechanism of Action of this compound.

Caption: Workflow for a Typical Cell Proliferation (MTT) Assay.

Conclusion

This compound represents a promising therapeutic agent for cancers driven by KRAS mutations. Its potent and specific inhibition of the SOS1-KRAS interaction effectively abrogates the aberrant signaling that leads to uncontrolled cell proliferation. The quantitative data from analogous potent SOS1 inhibitors, coupled with established experimental protocols, provide a solid foundation for further preclinical and clinical investigation of this compound. The continued exploration of SOS1 inhibitors, both as monotherapies and in combination with other targeted agents, holds significant promise for advancing cancer treatment.

References

Methodological & Application

Application Notes and Protocols for Sos1-IN-10 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sos1-IN-10 is a potent small-molecule inhibitor of Son of Sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins. By binding to SOS1, this compound disrupts the interaction between SOS1 and KRAS, thereby preventing the exchange of GDP for GTP and inhibiting downstream signaling through the RAS/MAPK pathway. This inhibitory action makes this compound a valuable tool for studying RAS-driven cancers and a potential therapeutic agent. This compound has demonstrated a half-maximal inhibitory concentration (IC50) of 13 nM for the KRAS G12C-SOS1 interaction.[1]

These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on cell viability, protein-protein interactions, and downstream signaling pathways.

Data Presentation

Quantitative Data for this compound and Comparative Inhibitors

| Compound | Target Interaction | IC50 (nM) | Cell Line (for pERK/proliferation) | pERK IC50 (nM) | Proliferation IC50 (nM) | Reference |

| This compound | KRAS G12C-SOS1 | 13 | Not Specified | Not Specified | Not Specified | [1] |

| Sos1-IN-18 | SOS1-KRAS G12C | 3.4 | H358 | 31 | 5 | [1] |

| BI-3406 | SOS1-KRAS | 31 (biochemical) | Not Specified | Not Specified | Not Specified | [2] |

| BAY-293 | KRAS-SOS1 | 21 | Not Specified | Not Specified | Not Specified |

Signaling Pathway and Experimental Workflow

The following diagram illustrates the mechanism of action of this compound in the RAS signaling pathway.

References

Application Notes and Protocols for Sos1 Inhibition in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Son of Sevenless 1 (Sos1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, key regulators of cell growth, differentiation, and survival. Dysregulation of the RAS signaling pathway is a hallmark of many cancers, making Sos1 an attractive therapeutic target. This document provides detailed application notes and protocols for the use of Sos1 inhibitors in mouse models of cancer, with a primary focus on the well-characterized inhibitor BI-3406 , due to the extensive availability of in vivo data. While other Sos1 inhibitors, such as Sos1-IN-10 , have been identified, detailed in vivo administration and dosage information is less prevalent in publicly available literature.

Sos1 Signaling Pathway

The Ras-Raf-MEK-ERK signaling cascade is a central pathway in cellular proliferation. Sos1, activated by upstream receptor tyrosine kinases (RTKs), facilitates the exchange of GDP for GTP on RAS, leading to its activation and downstream signaling.

Caption: Sos1-mediated activation of the RAS/MAPK signaling pathway.

Quantitative Data Summary

The following table summarizes the dosages and administration routes for the Sos1 inhibitor BI-3406 in various mouse models as reported in the literature.

| Compound | Mouse Model | Cancer Type | Dosage | Administration Route | Frequency | Reference |

| BI-3406 | MIA PaCa-2 Xenograft | Pancreatic Cancer | 12 or 50 mg/kg | Oral (p.o.) | Twice daily (bid) | [1] |

| BI-3406 | SW620 Xenograft | Colorectal Cancer | 50 mg/kg | Oral (p.o.) | Twice daily (bid) | [1] |

| BI-3406 | LoVo Xenograft | Colorectal Cancer | 50 mg/kg | Oral (p.o.) | Twice daily (bid) | [1] |

| BI-3406 | A549 Xenograft | Non-small cell lung cancer | 50 mg/kg | Oral (p.o.) | Twice daily (bid) | [1] |

| BI-3406 | KRASG12D LUAD Model | Lung Adenocarcinoma | 50 mg/kg | Oral gavage | Twice daily (bid) | [2][3] |

| BI-3406 | Healthy Naïve or SOS2KO Mice | Not applicable | 50 mg/kg | Oral gavage | Twice daily (bid) for 26 days | [2][3] |

Experimental Protocols

Protocol 1: Evaluation of BI-3406 Antitumor Efficacy in a Xenograft Mouse Model

This protocol describes a general workflow for assessing the efficacy of BI-3406 in a subcutaneous xenograft model.

1. Cell Culture and Implantation:

- Culture human cancer cells (e.g., MIA PaCa-2, SW620) under standard conditions.

- Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel mixture).

- Subcutaneously inject 1 x 106 to 1 x 107 cells into the flank of immunocompromised mice (e.g., NSG or nude mice).

2. Tumor Growth Monitoring:

- Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width2).

- Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize mice into treatment and control groups.

3. Formulation and Administration of BI-3406:

- Formulation Example: A common vehicle for oral administration is a solution of 0.5% hydroxypropyl methylcellulose (HPMC) in water. The specific formulation may need to be optimized. One published formulation involves dissolving BI-3406 in DMSO, then diluting with PEG300, Tween80, and water[4].

- Administration: Administer BI-3406 or vehicle control via oral gavage at the desired dose (e.g., 50 mg/kg) and frequency (e.g., twice daily).

4. Efficacy Assessment:

- Continue to monitor tumor volume and body weight throughout the study.

- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

5. Pharmacodynamic Analysis:

To assess target engagement, a satellite group of mice can be treated and tumors collected at specific time points after the last dose (e.g., 2, 6, 24 hours).

Analyze tumor lysates by Western blot for levels of p-ERK and other downstream effectors of the RAS pathway to confirm inhibition.

Caption: Experimental workflow for a xenograft efficacy study.

Protocol 2: Combination Therapy Studies

BI-3406 has shown synergistic effects when combined with other targeted therapies, such as MEK inhibitors or KRASG12C inhibitors.[1][2]

1. Study Design:

- Design the study to include the following groups:

- Vehicle control

- BI-3406 as a single agent

- Combination partner (e.g., MEK inhibitor) as a single agent

- BI-3406 in combination with the partner drug

2. Dosing and Administration:

- Determine the appropriate dose and schedule for both BI-3406 and the combination partner based on previous studies or dose-finding experiments.

- Administer the drugs according to the planned schedule. The timing of administration for each drug may be critical and should be considered (e.g., co-administration vs. staggered).

3. Efficacy and Toxicity Assessment:

- Monitor tumor growth and body weight as in the single-agent study.

- Pay close attention to any signs of increased toxicity in the combination group.

Other Sos1 Inhibitors

While BI-3406 is the most extensively studied Sos1 inhibitor in the public domain, other compounds have been identified.

-

BAY-293: A dual Sos1/RAS inhibitor that has been shown to enhance the sensitivity of some cancer cells to other treatments.[5]

Researchers interested in these or other novel Sos1 inhibitors will likely need to perform their own in vivo characterization, including formulation development, pharmacokinetic studies, and dose-finding efficacy and toxicity studies.

Conclusion

Targeting Sos1 is a promising strategy for the treatment of RAS-driven cancers. The Sos1 inhibitor BI-3406 has demonstrated significant antitumor activity in various mouse models, both as a single agent and in combination with other targeted therapies. The protocols and data presented here provide a foundation for researchers to design and execute their own in vivo studies with Sos1 inhibitors. It is crucial to carefully consider the specific mouse model, cancer type, and combination partners to optimize the experimental design and achieve meaningful results.

References

Application Notes and Protocols for In Vitro Characterization of Sos1-IN-10

For Researchers, Scientists, and Drug Development Professionals

Introduction

Son of Sevenless 1 (Sos1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, pivotal molecular switches in cellular signaling.[1][2] Sos1 facilitates the exchange of GDP for GTP on RAS, leading to the activation of downstream pathways, such as the RAS-RAF-MEK-ERK cascade, which are crucial for cell proliferation, differentiation, and survival.[1] Dysregulation of the RAS signaling pathway is a hallmark of many human cancers, making Sos1 an attractive therapeutic target. Sos1-IN-10 is a potent inhibitor of the Sos1-KRAS interaction, demonstrating an IC50 of 13 nM for the KRAS G12C-Sos1 interaction. This document provides detailed protocols for key in vitro assays to characterize the activity of this compound and similar compounds.

Sos1 Signaling Pathway

The Sos1 protein is a key regulator within the RAS/MAPK signaling pathway, controlling essential cellular functions like proliferation, differentiation, migration, and apoptosis.[3][4] Sos1 activates the Ras protein, which in turn stimulates cell growth and division.[3][4] The activation of Ras by Sos1 is a critical step in signal transduction initiated by receptor tyrosine kinases (RTKs).[5] Upon growth factor binding, RTKs recruit a complex containing the adaptor protein Grb2 and Sos1 to the plasma membrane, where Sos1 can then catalyze nucleotide exchange on Ras.[5]

Caption: Sos1 Signaling Pathway and Point of Inhibition.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of various Sos1 inhibitors. This data is essential for comparing the potency and selectivity of new compounds like this compound.

| Compound | Assay Type | Target | IC50 (nM) | Kd (nM) | Reference |

| This compound | Not Specified | KRAS G12C-Sos1 | 13 | - | [6] |

| Sos1-IN-2 | Not Specified | Sos1 | 5 | - | [6] |

| Sos1-IN-3 | Not Specified | Sos1 | 5 | - | [6] |

| Sos1-IN-13 | Not Specified | Sos1 | 6.5 | - | [6] |

| Sos1-IN-14 | Not Specified | Sos1 | 3.9 | - | [6] |

| Sos1-IN-16 | Not Specified | Sos1 | 7.2 | - | [6] |

| Sos1-IN-18 | SOS1-KRAS G12C Interaction | Sos1 | 3.4 | 2.6 | [6] |

| BAY-293 | KRAS–SOS1 Interaction | KRAS–SOS1 | 21 | - | [1] |

| BI-3406 | SOS1::KRAS(G12C) Interaction | SOS1 | 8.3 | - | [7] |

| SIAIS562055 | HTRF (SOS1-KRAS G12C) | SOS1-KRAS G12C | 95.7 | 95.9 | [8] |

| SIAIS562055 | HTRF (SOS1-KRAS G12D) | SOS1-KRAS G12D | 134.5 | - | [8] |

Experimental Protocols

Detailed methodologies for three key in vitro assays are provided below. These protocols can be adapted to evaluate the inhibitory activity of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the disruption of the Sos1-KRAS interaction.

Principle: A GST-tagged KRAS protein and a His-tagged Sos1 protein are used. A terbium (Tb)-labeled anti-GST antibody serves as the FRET donor, and a d2-labeled anti-His antibody acts as the FRET acceptor. When Sos1 and KRAS interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction will cause a decrease in the FRET signal.

Experimental Workflow:

References

- 1. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel SOS1 inhibitors using machine learning - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00063C [pubs.rsc.org]

- 3. resources.revvity.com [resources.revvity.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. revvity.com [revvity.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. aacrjournals.org [aacrjournals.org]

Application Notes: Sos1-IN-10 in Lung Adenocarcinoma Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of Sos1 inhibitors, with a focus on Sos1-IN-10 and the well-characterized compound BI-3406, in the context of lung adenocarcinoma research. Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating RAS proteins, key regulators of cell proliferation and survival.[1] In many cancers, including lung adenocarcinoma, the RAS/MAPK pathway is hyperactivated due to mutations, leading to uncontrolled cell growth.[1][2][3] Sos1 inhibitors block the interaction between SOS1 and RAS, thereby preventing the activation of the downstream signaling cascade.[1] This document outlines the mechanism of action, synergistic effects with other targeted therapies, and detailed protocols for utilizing Sos1 inhibitors in a research setting.

Mechanism of Action in KRAS-Mutant Lung Adenocarcinoma

In lung adenocarcinoma, particularly those harboring KRAS mutations such as G12C, Sos1 plays a crucial role in maintaining the active, GTP-bound state of KRAS. KRAS G12C inhibitors (G12Cis) selectively bind to the inactive, GDP-bound form of the oncoprotein.[4] Sos1 inhibitors enhance the efficacy of G12Cis through a dual mechanism:

-

Increased Target Availability: By inhibiting SOS1's GEF activity, the equilibrium shifts towards the inactive KRAS-GDP state, thereby increasing the available target for G12C inhibitors.[4][5]

-

Suppression of Adaptive Resistance: Treatment with G12Cis can lead to a feedback reactivation of the upstream Receptor Tyrosine Kinase (RTK) signaling, which in turn activates wild-type RAS via SOS1, leading to adaptive resistance.[4][5][6] Sos1 inhibition blocks this feedback loop, preventing the reactivation of the ERK pathway and sustaining the therapeutic effect of the G12Ci.[5][6]

The effectiveness of Sos1 inhibition can be influenced by the expression levels of SOS2, a related GEF. In cells with high SOS2 expression, the synergistic effect of a Sos1 inhibitor with a G12Ci may be less pronounced.[4][5]

Signaling Pathway

The following diagram illustrates the role of Sos1 in the RAS/MAPK signaling cascade and the points of intervention for Sos1 and KRAS G12C inhibitors.

References

- 1. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. aacrjournals.org [aacrjournals.org]